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Compound of Interest

Compound Name: 3-chlorobutanoyl Chloride

Cat. No.: B3032465

An In-Depth Technical Guide to 3-Chlorobutanoyl Chloride: Structure, Properties, and
Synthetic Applications

Abstract

3-Chlorobutanoyl chloride is a bifunctional organic compound of significant interest to the
chemical, pharmaceutical, and materials science sectors. Possessing two distinct reactive sites
—a highly electrophilic acyl chloride and a secondary alkyl chloride at a chiral center—it serves
as a versatile building block for the synthesis of complex molecular architectures. This guide
provides a comprehensive overview of its structural characteristics, physicochemical
properties, and spectroscopic profile. It further details established synthetic methodologies,
explores the mechanisms governing its reactivity, and highlights its critical applications in the
development of pharmaceuticals, agrochemicals, and advanced materials. Emphasis is placed
on safe handling protocols and strategic considerations for its use in stereoselective synthesis.

Introduction & Strategic Importance

3-Chlorobutanoyl chloride (CAS No. 1951-11-7) is a valuable intermediate whose strategic
importance is derived from its dual functionality.[1] The molecule's architecture, featuring a four-
carbon backbone with a chlorine atom at the C-3 position and a terminal acyl chloride group,
allows for selective and sequential chemical transformations.[1][2]

The key structural features influencing its reactivity are:
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o Acyl Chloride Group: This functional group is a powerful acylating agent, highly susceptible
to nucleophilic attack, enabling the facile formation of esters, amides, and other carboxylic
acid derivatives.[1][3] The carbonyl carbon's electrophilicity is significantly enhanced by the
electron-withdrawing effects of both the oxygen and chlorine atoms.[1]

o C-3 Alkyl Chloride: The chlorine atom at the third carbon provides a second electrophilic site,
susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1][3][4] This allows
for the introduction of a wide range of functional groups and the formation of new carbon-
carbon or carbon-heteroatom bonds.

e Chiral Center: The C-3 carbon is a stereocenter, meaning 3-chlorobutanoyl chloride exists
as a pair of enantiomers ((3R) and (3S)).[2] This chirality is a critical feature for applications
in asymmetric synthesis, where precise stereochemical control is paramount, particularly in
the development of pharmaceutical agents.[1][3]

This unique combination of reactive sites makes 3-chlorobutanoyl chloride an efficient tool
for rapidly assembling densely functionalized molecular frameworks, underpinning its utility in
drug discovery and process development.[3]

Physicochemical & Spectroscopic Profile
~hemical Identificati

Identifier Value Source(s)
IUPAC Name 3-chlorobutanoyl chloride [21[31[5]
CAS Number 1951-11-7 [31I516][7]
Molecular Formula C4HeCI20 [31[5][6]

Synonyms

3-chlorobutyryl chloride,

Butanoyl chloride, 3-chloro-

[5]i8]

Canonical SMILES

CC(CC(=0)CI)Cl

[3](5]

INChl Key
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[1](21[3]
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Property Value Source(s)
Molecular Weight 140.99 g/mol [31I51I61[9]
Physical Form Liquid [7]
Complexity 72.1 [519]
Hydrogen Bond Donor Count 0 [819]
2::(::;9% Bond Acceptor 1 81[9]
Rotatable Bond Count 2 [819]

Spectroscopic Data Interpretation

While a dedicated public spectrum is not readily available, the structure of 3-chlorobutanoyl
chloride allows for a confident prediction of its key spectroscopic signatures.

e 1H NMR: The proton spectrum is expected to show three distinct signals:
o Adoublet corresponding to the three methyl (CHs) protons adjacent to the chiral center.

o A multiplet for the single proton on the chiral carbon (C-3), split by both the methyl and
methylene protons.

o A multiplet for the two methylene (CH2) protons at C-2, which are diastereotopic due to the
adjacent chiral center, potentially leading to complex splitting.

e 13C NMR: The carbon spectrum should display four signals corresponding to the four unique
carbon atoms: the methyl carbon, the C-3 methine, the C-2 methylene, and the highly
deshielded carbonyl carbon of the acyl chloride.

e Infrared (IR) Spectroscopy: A very strong, sharp absorption band is expected in the range of
1780-1815 cm™1, which is characteristic of the C=0 stretch in an acyl chloride. C-CI
stretching bands would appear in the fingerprint region (600-800 cm~1).

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) cluster
with characteristic isotopic patterns for two chlorine atoms (3>Cl and 3’Cl). Common
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fragmentation pathways would include the loss of a chlorine radical (Cl) from the acyl
chloride and McLafferty rearrangement.

Synthesis & Manufacturing Considerations
Established Synthetic Routes

The most prevalent laboratory and industrial synthesis of 3-chlorobutanoyl chloride involves
the reaction of a suitable carboxylic acid precursor with a chlorinating agent.

e From 3-Chlorobutanoic Acid: The most direct method is the conversion of 3-chlorobutanoic
acid using thionyl chloride (SOCI2). This reaction is efficient as the byproducts, sulfur dioxide
(S0O2) and hydrogen chloride (HCI), are gases that can be easily removed from the reaction
mixture, driving the equilibrium towards the product.[10]

e From Butyric Acid: A two-step, one-pot approach can also be employed where butyric acid is
first chlorinated, followed by conversion to the acyl chloride using an excess of thionyl
chloride.[3]

A less common but viable route involves the addition of hydrogen chloride across the double
bond of crotonyl chloride.[2]

Synthesis of 3-Chlorobutanoyl Chloride

or
-Chlorobutanoic Acid
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Caption: Common synthesis route via thionyl chloride.
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Experimental Protocol: Synthesis from 3-
Chlorobutanoic Acid

This protocol describes a representative laboratory-scale synthesis. Causality: Thionyl chloride
is an excellent reagent because its reaction with the carboxylic acid produces gaseous
byproducts that are easily removed, simplifying purification. A catalytic amount of DMF is often
added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Materials:

o 3-Chlorobutanoic acid

e Thionyl chloride (SOCIz, ~1.5-2.0 equivalents)
o Dimethylformamide (DMF, catalytic amount)

e Round-bottom flask with reflux condenser and gas trap (containing NaOH solution to
neutralize HCI and SO2)

Procedure:

e Setup: In a well-ventilated fume hood, charge a dry round-bottom flask with 3-chlorobutanoic
acid. Equip the flask with a magnetic stirrer, a reflux condenser, and a gas outlet leading to a
sodium hydroxide trap.

» Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the flask at room
temperature with constant stirring. Add a few drops of DMF as a catalyst.

o Reaction: Gently heat the mixture to reflux (approximately 80°C) for 1-2 hours. The reaction
is complete when the evolution of gaseous byproducts (HCI and SOz) ceases.

o Workup & Purification: After cooling the reaction mixture to room temperature, remove the
excess thionyl chloride by distillation under reduced pressure.

e Final Product: The crude 3-chlorobutanoyl chloride is then purified by fractional distillation
to yield the final product.
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Chemical Reactivity & Mechanistic Pathways
The Duality of Electrophilic Centers

The synthetic utility of 3-chlorobutanoyl chloride stems from the differential reactivity of its
two electrophilic centers. The acyl chloride carbon is significantly more electrophilic and
reactive than the C-3 carbon. This allows for selective reactions; strong nucleophiles will
typically react first at the acyl chloride, while subsequent reactions can be targeted at the C-3
position.

Nucleophilic Acyl Substitution

This is the hallmark reaction of the acyl chloride moiety. The reaction proceeds through a two-
step addition-elimination mechanism involving a tetrahedral intermediate.[3]

Caption: General mechanism for nucleophilic acyl substitution.

 Esterification: Reaction with alcohols yields the corresponding 3-chloro-butanoate esters.[1]
[3] This reaction is often performed in the presence of a non-nucleophilic base like pyridine
or triethylamine to scavenge the HCI byproduct.[1]

e Amidation: Reaction with primary or secondary amines produces 3-chlorobutanamides.[1][3]
Typically, two equivalents of the amine are used: one as the nucleophile and one to
neutralize the HCI formed.

SN2 Reactions at the C-3 Position

The secondary chloride at C-3 can be displaced by a variety of nucleophiles. This SN2 reaction
allows for the introduction of functionalities such as azides, cyanides, or thiols, or for the
formation of C-C bonds using organometallic reagents or stabilized carbanions.[1][3] The
success of this step often depends on the nucleophile's strength and the reaction conditions, as
elimination (E2) can be a competing pathway.

Applications in Stereoselective Synthesis

The chiral nature of 3-chlorobutanoyl chloride is a powerful tool for asymmetric synthesis.
When reacted with a chiral auxiliary, two diastereomers can be formed. These can often be
separated, or the chiral auxiliary can direct subsequent reactions to occur on a specific face of
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the molecule. This strategy is crucial for building stereochemically complex molecules, such as
active pharmaceutical ingredients.[3] Furthermore, the chlorine at C-3 increases the kinetic
acidity of the a-methylene protons, allowing for enolate formation under milder conditions than
its non-chlorinated analog.[3]

Applications in Research & Development

3-Chlorobutanoyl chloride is a key building block across several industries.

Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of a wide array of
pharmaceutical compounds.[1][3] While direct examples are often proprietary, its structural
motif is integral to creating complex heterocyclic systems and functionalized side chains in
bioactive molecules.[1]

Agrochemical Production: The compound is a precursor for various agrochemical
formulations, including pesticides and herbicides, where the chloro-substituted butanoyl
moiety is incorporated into the final active ingredient.[1][3][11]

Materials Science: Derivatives of 3-chlorobutanoyl chloride are used in polymer chemistry.
The reactive sites can be used to synthesize functional monomers or to modify existing
polymers, imparting specific properties like improved thermal stability or flame retardancy.[1]

[3]

Safety, Handling, and Storage
Hazard Identification

3-Chlorobutanoyl chloride is a hazardous and highly reactive substance.[3]

GHS Classification: It is classified as Skin Corrosion/Irritation, Category 1B (H314), meaning
it causes severe skin burns and eye damage.[5]

Corrosive & Lachrymatory: The compound and its vapors are corrosive to the skin, eyes, and
respiratory tract.[3][5] It is a lachrymator, causing tearing upon exposure.[3]

Water Reactive: It reacts violently with water and other protic solvents (like alcohols) to
release corrosive hydrogen chloride gas.[3][12]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.smolecule.com/products/s3320891
https://www.smolecule.com/products/s3320891
https://www.benchchem.com/product/b3032465?utm_src=pdf-body
https://www.benchchem.com/product/B3032465
https://www.smolecule.com/products/s3320891
https://www.benchchem.com/product/B3032465
https://www.benchchem.com/product/B3032465
https://www.smolecule.com/products/s3320891
https://www.nbinno.com/article/pharmaceutical-intermediates/synthesis-applications-3-chlorobenzoyl-chloride-modern-chemistry-ab
https://www.benchchem.com/product/b3032465?utm_src=pdf-body
https://www.benchchem.com/product/B3032465
https://www.smolecule.com/products/s3320891
https://www.benchchem.com/product/b3032465?utm_src=pdf-body
https://www.smolecule.com/products/s3320891
https://pubchem.ncbi.nlm.nih.gov/compound/1951-11-7
https://www.smolecule.com/products/s3320891
https://pubchem.ncbi.nlm.nih.gov/compound/1951-11-7
https://www.smolecule.com/products/s3320891
https://www.smolecule.com/products/s3320891
https://www.fishersci.com/store/msds?partNumber=AC108902500&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Recommended Handling Protocol

All manipulations must be conducted with stringent safety measures.

e Engineering Controls: Work exclusively within a certified chemical fume hood with a high
airflow rate to prevent inhalation of vapors.

o Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
o Chemical-resistant gloves (e.g., butyl rubber or Viton).
o Chemical splash goggles and a full-face shield.
o A flame-resistant lab coat.

» Dispensing: Use syringes or cannulas for transferring the liquid to avoid exposure to air and
moisture.

o Spill & Emergency: Keep a spill kit readily available. A neutralizer for acid chlorides, such as
sodium bicarbonate or a commercial spill absorbent, should be on hand. In case of contact,
immediately flush the affected area with copious amounts of water and seek medical
attention.[13]

Storage & Stability

Proper storage is critical to maintain the compound's integrity and ensure safety.

o Conditions: Store in a cool, dry, well-ventilated area away from incompatible materials such
as water, alcohols, bases, and oxidizing agents.[3][12]

o Atmosphere: It should be stored under an inert atmosphere (e.g., nitrogen or argon) to
prevent hydrolysis from atmospheric moisture.[6]

o Container: Use a tightly sealed, corrosion-resistant container, such as a glass bottle with a
secure cap.[3]

Conclusion & Future Outlook

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.sigmaaldrich.com/SG/en/sds/aldrich/112054
https://www.smolecule.com/products/s3320891
https://www.fishersci.com/store/msds?partNumber=AC108902500&countryCode=US&language=en
https://www.bldpharm.com/products/1951-11-7.html
https://www.smolecule.com/products/s3320891
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Chlorobutanoyl chloride is a potent and versatile chemical intermediate, distinguished by
its dual electrophilic nature and inherent chirality. Its ability to undergo sequential, controlled
reactions makes it an invaluable tool in the synthesis of complex organic molecules for the
pharmaceutical and agrochemical industries. While its reactivity demands rigorous safety
protocols, its strategic utility is undisputed.

Future research will likely focus on expanding its application in enantioselective catalysis and
developing more sustainable, continuous-flow synthesis methods to improve production
efficiency and safety. As the demand for stereochemically pure and complex molecules grows,
the importance of foundational building blocks like 3-chlorobutanoyl chloride will continue to
increase.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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